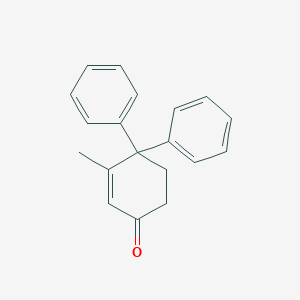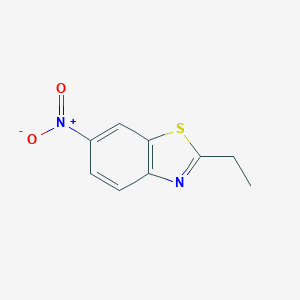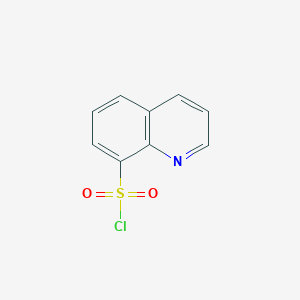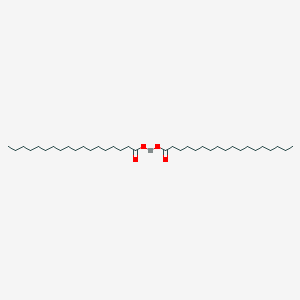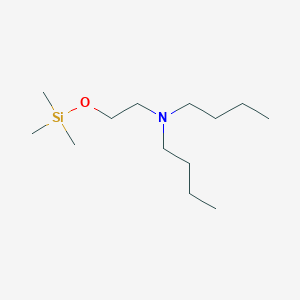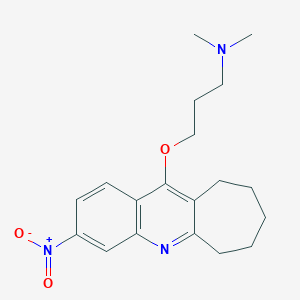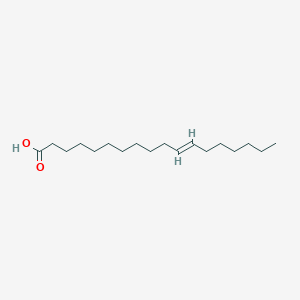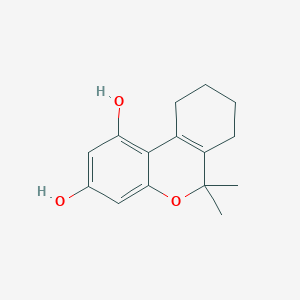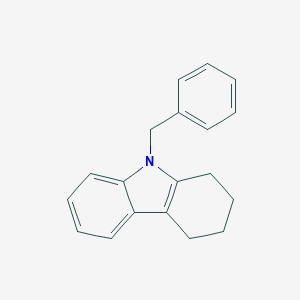
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Vue d'ensemble
Description
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that belongs to the class of carbazoles . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The molecular formula of this compound is C20H19NO2 .
Synthesis Analysis
The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives often involves N-acylation reactions . A preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones has been developed, which involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differ by the type and position of substituents in the aromatic ring are obtained in reactions of substituted phenylhydrazines with cyclohexanone .Molecular Structure Analysis
The molecular structure of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 305.370 Da and the monoisotopic mass is 305.141571 Da .Chemical Reactions Analysis
The chemical reactions involving 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole are largely dependent on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . Alternatively, oxidation at position 1 produces 2,3,4,9-tetrahydro-1H-carbazol-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole include a molecular formula of C20H19NO2, an average mass of 305.370 Da, and a monoisotopic mass of 305.141571 Da .Applications De Recherche Scientifique
Bacterial Biotransformation : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, has been used to analyze the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, producing various hydroxylated metabolites. This study provides insights into the microbial metabolism of carbazole derivatives and their potential applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Anticancer Activity : Novel 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for anticancer activity. Certain derivatives showed significant activity against the A-549 cell line, suggesting potential applications in cancer treatment (Chaudhary & Chaudhary, 2016).
Synthesis of Hetero Annulated Carbazoles : Various hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles, were synthesized and screened for in vitro antitumor activity. A specific pyrimido carbazole compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Medicinal Applications : The carbazole scaffold, including 9H-carbazole and its derivatives, has shown a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This review highlights the medicinal applications and potential of carbazole derivatives (Tsutsumi, Gündisch, & Sun, 2016).
Antinociceptive Activity : Some synthesized carbazole derivatives have been evaluated for antinociceptive activity, indicating potential applications in pain management (Rajasekaran & Thampi, 2005).
Optical Characterization : Novel carbazole Schiff bases have been synthesized and characterized for their structural and optical properties, suggesting applications in organic light-emitting diodes (OLEDs) (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
Anti-Inflammatory Activity : Certain 9-substituted benzyl-3-substituted carbazole derivatives have exhibited promising anti-inflammatory activities, making them potential candidates for drug development (Lee, Huang, Wang, & Kuo, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
9-benzyl-1,2,3,4-tetrahydrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGABHFERCMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362406 | |
| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
17017-63-9 | |
| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
